Fmoc-D-Cys(Trt)-OH

Racemization SPPS Cysteine protection

Fmoc-D-Cys(Trt)-OH (CAS 167015-11-4) is the D-enantiomer building block for Fmoc SPPS, offering orthogonal Fmoc (base-labile) and Trt (acid-labile) protection. Enantiomeric purity ≥99.5% prevents D/L racemization that disrupts disulfide bonding and reduces bioactive yields. Essential for D-Cys-containing somatostatin analogs, conotoxins, and multi-disulfide therapeutics where stereochemistry dictates function. Using L-enantiomer or racemic mixtures introduces diastereomeric impurities inseparable by standard HPLC. Insist on defined D-configuration for reproducible peptide syntheses. Request a quote for bulk orders.

Molecular Formula C37H31NO4S
Molecular Weight 585.7 g/mol
CAS No. 167015-11-4
Cat. No. B557261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Cys(Trt)-OH
CAS167015-11-4
Molecular FormulaC37H31NO4S
Molecular Weight585.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m1/s1
InChIKeyKLBPUVPNPAJWHZ-UUWRZZSWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Cys(Trt)-OH CAS 167015-11-4: Protected D-Cysteine Building Block for SPPS


Fmoc-D-Cys(Trt)-OH (CAS 167015-11-4) is an N-α-Fmoc-S-trityl-D-cysteine derivative used as a building block in Fmoc solid-phase peptide synthesis (SPPS) . It features a base-labile Fmoc group protecting the α-amino group and an acid-labile trityl (Trt) group protecting the thiol side chain, enabling orthogonal protection strategies . The compound is a white to off-white powder with a molecular weight of 585.71 g/mol . It serves as the D-enantiomer of the widely used Fmoc-Cys(Trt)-OH, providing access to peptides containing D-cysteine residues .

Why Fmoc-D-Cys(Trt)-OH Cannot Be Replaced by L-Enantiomer or Racemic Mixtures in Critical Peptide Syntheses


Generic substitution of Fmoc-D-Cys(Trt)-OH with its L-enantiomer or lower-purity racemic mixtures fails for two interconnected reasons: stereochemical integrity and downstream peptide function. During SPPS, cysteine residues are prone to base-catalyzed racemization, which can generate diastereomeric impurities that are difficult to remove by standard HPLC purification [1]. Even low levels (2–5%) of D-Cys impurity in an L-peptide can alter spatial geometry, disrupt disulfide bond formation, and reduce bioactive yields [1]. Conversely, when D-Cys is specifically required—as in protease-resistant therapeutics or somatostatin analogs—the use of the L-enantiomer or racemic material introduces the wrong stereochemistry at the target position, fundamentally altering biological activity . Therefore, the defined D-configuration and high enantiomeric purity of Fmoc-D-Cys(Trt)-OH are non-negotiable for applications where chirality dictates structure and function.

Quantitative Differentiation of Fmoc-D-Cys(Trt)-OH: Racemization, Enantiomeric Purity, and Orthogonal Compatibility


Racemization Risk Comparison: Trt vs. Alternative S-Protecting Groups Under Standard SPPS Conditions

Under standard SPPS coupling conditions using phosphonium/uronium reagents and DIEA in DMF, Fmoc-Cys(Trt)-OH exhibits approximately 8% racemization, whereas alternative S-protecting groups (MBom, Dpm, Ddm) reduce racemization to 0.4–1.2% [1]. This indicates that while Trt protection carries a known racemization liability, its widespread use and compatibility with orthogonal strategies (e.g., Trt/Acm for regioselective disulfide formation) continue to make it a standard choice, provided that coupling conditions are optimized to mitigate this risk [1].

Racemization SPPS Cysteine protection Uronium coupling

Enantiomeric Purity Specification: Fmoc-D-Cys(Trt)-OH vs. Standard Commercial L-Enantiomer

Commercial Fmoc-D-Cys(Trt)-OH is routinely supplied with an enantiomeric purity of ≥ 99.5% (a/a), corresponding to ≤ 0.5% L-enantiomer contamination [1]. This specification is comparable to that of the standard L-enantiomer (Fmoc-L-Cys(Trt)-OH, CAS 103213-32-7), which is also sold with ≥ 99.5% enantiomeric purity . The analytical method for determining enantiomeric purity of Fmoc amino acids by HPLC has been established and validated for 17 Fmoc amino acids, enabling reliable lot-to-lot verification [2].

Enantiomeric purity Quality control Chiral HPLC Procurement specification

HPLC Purity Benchmarking: Fmoc-D-Cys(Trt)-OH Matches Industry Standard for SPPS-Grade Reagents

The commercial specification for Fmoc-D-Cys(Trt)-OH includes an HPLC assay of ≥ 99.0% (area%) . This purity level is identical to that of the L-enantiomer (Fmoc-L-Cys(Trt)-OH, ≥ 99.0% HPLC) and meets the typical ≥ 99% threshold expected for high-quality SPPS building blocks . The consistency in purity specifications between enantiomers ensures that stereochemical identity, rather than chemical purity, is the primary differentiator for procurement.

HPLC purity Assay Quality specification SPPS reagents

Orthogonal Protection Compatibility: Trt/Acm Strategy Enables Regioselective Disulfide Bond Formation

The Trt protecting group in Fmoc-D-Cys(Trt)-OH is acid-labile (removed with 95% TFA), while the Acm (acetamidomethyl) group is stable to TFA but removable by oxidative methods (e.g., I₂). This orthogonality enables the regioselective formation of multiple disulfide bonds in peptides containing two or more cysteine residues [1][2]. The Trt/Acm combination is a standard strategy for achieving defined disulfide connectivity, whereas alternative protecting groups such as Dpm or MBom—while offering lower racemization rates—are less commonly paired with Acm for regioselective applications, limiting their utility in multi-disulfide peptide synthesis [3].

Orthogonal protection Disulfide bonds Regioselective synthesis Cysteine protecting groups

Optimal Use Cases for Fmoc-D-Cys(Trt)-OH in Peptide Synthesis and Therapeutic Development


Synthesis of D-Cys-Containing Therapeutic Peptides Requiring Protease Resistance

When designing peptide therapeutics for in vivo applications, incorporation of D-amino acids such as D-cysteine significantly enhances resistance to proteolytic degradation, extending circulatory half-life and improving bioavailability [1]. Fmoc-D-Cys(Trt)-OH provides the necessary D-stereochemistry with high enantiomeric purity (≥ 99.5%), ensuring that the resulting peptide contains the intended D-configuration at the cysteine position . This is critical for peptides where a specific D-Cys residue is required for biological activity or stability, such as in somatostatin analogs where D-Cys14 substitution contributes to receptor binding and metabolic stability .

Regioselective Disulfide Bond Formation Using Orthogonal Trt/Acm Protection

For peptides containing two or more cysteine residues that require defined disulfide connectivity, the Trt protecting group in Fmoc-D-Cys(Trt)-OH serves as an acid-labile moiety orthogonal to Acm protection [1]. This enables a sequential deprotection strategy: Trt groups are removed during TFA cleavage to liberate one set of thiols for the first disulfide bond, while Acm-protected cysteines remain intact until oxidative removal with I₂, allowing formation of the second disulfide bridge [1]. This regioselective approach is essential for synthesizing complex bioactive peptides such as conotoxins, linaclotide, and multi-disulfide therapeutic candidates .

Quality-Controlled SPPS for Research and Preclinical Peptide Production

In research settings where peptide purity and stereochemical integrity directly impact experimental reproducibility and data quality, Fmoc-D-Cys(Trt)-OH with HPLC assay ≥ 99.0% and enantiomeric purity ≥ 99.5% provides a reliable building block [1]. The consistent quality specifications across commercial suppliers enable reproducible synthesis outcomes and minimize batch-to-batch variability . This is particularly important for peptides destined for biological assays, structural studies, or as reference standards, where even low levels of diastereomeric impurities can confound results .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Cys(Trt)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.